Protodioscin

Übersicht

Beschreibung

Protodioscin is a steroidal saponin compound predominantly found in various plant species, including those in the Tribulus, Trigonella, Dioscorea, and Trillium families . This compound has garnered significant attention due to its potential biological activities, including proerectile effects, anti-cancer properties, and cardiovascular benefits .

Wissenschaftliche Forschungsanwendungen

Protodioscin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung bei der Untersuchung von steroidalen Saponinen und deren Derivaten verwendet.

Biologie: Untersucht wird die Rolle in zellulären Signalwegen und die Auswirkungen auf zelluläre Funktionen.

Medizin: Studien zur Untersuchung der potenziellen therapeutischen Wirkungen, einschließlich Antikrebs-, entzündungshemmender und proerectiler Eigenschaften

Industrie: Einsatz bei der Entwicklung von Nahrungsergänzungsmitteln und pflanzlichen Arzneimitteln, die auf die Steigerung der körperlichen Leistungsfähigkeit und sexuellen Gesundheit abzielen.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Mechanismen aus:

Androgenrezeptormodulation: Erhöht die Konzentration von Androgenrezeptoren in Zellen und verbessert die Empfindlichkeit gegenüber Androgenen wie Testosteron und Dihydrotestosteron.

Freisetzung von Stickstoffmonoxid: Triggert die Freisetzung von Stickstoffmonoxid im Corpus-Cavernosum-Gewebe, was zu seinen proerectilen Effekten beiträgt.

Hormonelle Regulation: Beeinflusst den Spiegel von Hormonen wie Testosteron, Dihydrotestosteron und Dehydroepiandrosteron.

Wirkmechanismus

Target of Action

Protodioscin, a natural furostanol saponin, primarily targets the androgen receptors in cells . It increases the concentration of these receptors, making the organism more sensitive to androgens like testosterone and dihydrotestosterone (DHT) . In the context of plants, the root system of Arabidopsis thaliana was identified as the main target of this compound .

Mode of Action

This compound interacts with its targets by increasing androgen receptor immunoreactivity . This means it enhances the organism’s sensitivity to androgens, which are hormones that play a role in male traits and reproductive activity. In plants, this compound modifies auxin distribution and transport, causing an accumulation of auxin in the region of root maturation and altering proteins responsible for auxin efflux .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of pulmonary fibrosis, it targets the NBR1-p62-Nrf2 axis to reduce oxidative stress . In plants, it interferes with the auxin transport pathway, leading to changes in root morphology .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After intravenous injection, this compound displayed dose-dependent pharmacokinetics, with a good linearity found in the regression analysis of the area under the curve (AUC) versus dose . The plasma concentrations of this compound declined rapidly with an elimination half-life ranging from 25.56 to 29.32 minutes . It’s important to note that this compound has been reported to have low bioavailability in vivo .

Result of Action

The action of this compound leads to various molecular and cellular effects. In the context of pulmonary fibrosis, this compound decreases the levels of fibrosis markers and oxidative stress markers, and activates Nrf2 in mice . In plants, it causes a high inhibitory effect on the primary root length, accompanied by a significant increase in the lateral root number and root hair density .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in stress reactions such as when plants are attacked by herbivorous insects or during pathogen infection, the increase in the saponin contents in plants is usually mediated by hormones . .

Biochemische Analyse

Biochemical Properties

Protodioscin interacts with various enzymes, proteins, and other biomolecules. It is thought to achieve its effects primarily through causing an increase in androgen receptor immunoreactivity, meaning it increases the concentration of androgen receptors in cells, causing the organism to become more sensitive to androgens like testosterone and dihydrotestosterone (DHT) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human osteosarcoma cells through the upregulation of apoptotic-related proteins and mitophagy-related proteins . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. While the exact mechanism has not been clearly established, it has been demonstrated to trigger the release of nitric oxide in corpus cavernosum tissue . It also produces statistically significant increases in the levels of the hormones testosterone, dihydrotestosterone, and dehydroepiandrosterone in animal studies .

Temporal Effects in Laboratory Settings

It has been shown to have significant inhibitory effects on the growth of human osteosarcoma cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mouse pulmonary fibrosis, this compound decreased the levels of fibrosis markers and oxidative stress markers at high, medium, and low doses .

Transport and Distribution

It has been shown to modulate both auxin distribution and transport in the model plant Arabidopsis thaliana, causing an auxin accumulation in the region of root maturation .

Subcellular Localization

It has been shown to cause significant changes in the root system of Arabidopsis thaliana by interfering with the auxin transport .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Protodioscin beinhaltet komplexe organische Reaktionen, die typischerweise von einfacheren steroidalen Saponinen ausgehen. Der Prozess umfasst oft Glykosylierungsreaktionen, um Zuckerreste an das Steroidgerüst zu binden. Spezifische Reaktionsbedingungen wie Temperatur, pH-Wert und die Verwendung von Katalysatoren sind entscheidend, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt hauptsächlich durch Extraktion aus natürlichen Quellen wie Tribulus terrestris. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie der Chromatographie, um this compound in reiner Form zu isolieren . Fortschritte in biotechnologischen Methoden, einschließlich der Verwendung von mikrobieller Fermentation, werden ebenfalls untersucht, um die Produktionseffizienz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Protodioscin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren und möglicherweise seine biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in der steroidalen Struktur beeinflussen, was zu verschiedenen Derivaten führt.

Substitution: Substitutionsreaktionen, insbesondere an den glykosidischen Bindungen, können Analoga mit unterschiedlichen biologischen Eigenschaften hervorbringen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Acylchloride, Alkylhalogenide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene glykosylierte Derivate und oxidierte Formen von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen.

Vergleich Mit ähnlichen Verbindungen

Protodioscin ist unter den steroidalen Saponinen aufgrund seines spezifischen Glykosylierungsmusters und seiner biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Diosgenin: Ein weiteres steroidales Saponin mit entzündungshemmenden und Antikrebswirkungen.

Sarsasapogenin: Bekannt für seine neuroprotektiven und entzündungshemmenden Wirkungen.

Yamogenin: Zeigt entzündungshemmende und Antikrebsaktivitäten.

This compound zeichnet sich durch seine starken proerectilen Effekte und seine Fähigkeit aus, Androgenrezeptoren zu modulieren, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch im therapeutischen Kontext macht .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Biologische Aktivität

Protodioscin is a steroidal saponin primarily derived from various plant species, particularly those in the Dioscoreaceae and Trigonella families. This compound has garnered attention for its diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound across various cancer types.

- Cell Growth Inhibition : this compound has been shown to inhibit cell proliferation in several cancer cell lines, including bladder cancer (5637 and T24 cells) and breast cancer (ER-positive and triple-negative subtypes). The compound induces apoptosis and causes cell cycle arrest at the G2 phase through the activation of p38 and JNK signaling pathways .

- Epithelial-Mesenchymal Transition (EMT) : this compound inhibits EMT by increasing E-cadherin expression while decreasing N-cadherin and vimentin levels, which is crucial for preventing metastasis in cancers .

- Reactive Oxygen Species (ROS) Generation : In breast cancer cells, this compound induces oxidative stress, leading to increased ROS levels, which contribute to its cytotoxic effects .

Case Studies

- Bladder Cancer : In a study involving bladder cancer cell lines, this compound was found to significantly reduce cell migration and invasion while promoting apoptosis. An in vivo xenograft model confirmed that this compound inhibited tumor growth effectively .

- Breast Cancer : this compound exhibited potent cytotoxicity against both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC50 values ranging from 1.53 μM to 6 μM. The compound demonstrated low toxicity to normal peripheral blood mononuclear cells (PBMC), indicating its potential as a selective anti-cancer agent .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound in models of cerebral ischemia-reperfusion injury.

- Reduction of Apoptosis : this compound treatment significantly reduced neuron apoptosis in the hippocampus and cortex following ischemic injury by modulating the Bax/Bcl-2 ratio and decreasing caspase-3 activity .

- Anti-Inflammatory Effects : The compound suppressed the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to its protective effects against cerebral injury .

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting cytokine production.

- Cytokine Inhibition : Methyl this compound, a derivative of this compound, significantly inhibited IL-6 production in lung epithelial cells treated with IL-1β. This effect was mediated through the inhibition of JNK signaling pathways .

Summary Table of Biological Activities

Eigenschaften

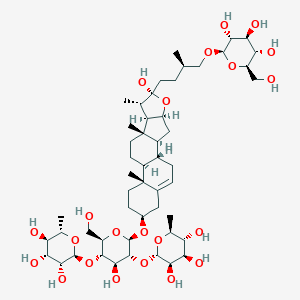

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJOONKWUXEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099899 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1049.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

161659-81-0, 55056-80-9 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161659-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 192 °C | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.